molecular formula C18H15ClN2O3 B2693807 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034429-04-2

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2693807
CAS RN: 2034429-04-2
M. Wt: 342.78
InChI Key: FFBUJZLRDPGIAM-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings such as furan and pyridine . It also contains a benzamide group, which is a common feature in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The presence of nitrogen in the pyridine ring and oxygen in the furan ring makes these parts of the molecule polar. The chloro and methoxy groups also contribute to the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Kinase Inhibition

While specific data on the kinase inhibition of this compound is not directly available, it’s worth noting that indole derivatives have been investigated for their kinase-targeting potential. Further research could explore its interactions with kinases, including c-KIT, which plays a crucial role in cell signaling and cancer .

Antimicrobial Activity

Indole derivatives often possess antimicrobial properties. Although specific data for this compound are not available, its indole core suggests potential antibacterial or antifungal effects.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many bioactive compounds work by interacting with specific proteins or enzymes in the body . Without more information, it’s difficult to speculate on the specific mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve testing its bioactivity and toxicity, and exploring its mechanism of action .

properties

IUPAC Name

5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-17-3-2-15(19)7-16(17)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBUJZLRDPGIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

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